molecular formula C11H20Na4O14P2 B1581949 Menadiol sodium diphosphate hexahydrate CAS No. 6700-42-1

Menadiol sodium diphosphate hexahydrate

Cat. No. B1581949
CAS RN: 6700-42-1
M. Wt: 530.17 g/mol
InChI Key: QIWDGSYHBCMXSI-UHFFFAOYSA-J
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Description

  • IUPAC Name : Tetrasodium hexahydrate 2-methyl-4-(phosphonooxy)naphthalen-1-yl phosphate

Synthesis Analysis

  • Formation of the salt to obtain menadiol sodium diphosphate hexahydrate with an overall yield of approximately 76% .

Molecular Structure Analysis

The molecular formula of Menadiol Sodium Diphosphate Hexahydrate is C₁₁H₈O₈P₂·4Na·6H₂O. It consists of a naphthalenediol core with phosphate groups and sodium ions .


Chemical Reactions Analysis

Menadiol sodium diphosphate is approved for the treatment and prevention of hemorrhage, particularly in obstructive jaundice (both before and after surgery) . Its mechanism of action involves supporting blood clotting by acting as a cofactor in the biosynthesis of calcium-binding proteins essential for hemostasis .


Physical And Chemical Properties Analysis

Scientific Research Applications

Improved Synthesis

Menadiol sodium diphosphate hexahydrate has been a subject of research for its improved synthesis methods. A study reported a method for preparing water-soluble menadiol sodium diphosphate, involving the reduction of menadione with sodium dithionite to menadiol, followed by phosphorylation and salt formation, yielding menadiol sodium diphosphate hexahydrate with an overall yield of about 76% (Li, 2000).

Histochemistry and Immunohistochemistry

Menadiol diphosphate has been introduced as a substrate for nonspecific alkaline phosphatase in histochemistry and immunohistochemistry. This application followed a search for new, less expensive substrates that yield more sensitive responses and are easy to synthesize. Menadiol diphosphate proved to be stable for qualitative and semiquantitative histochemistry, as well as for the immunohistochemistry of enzymes and cytoskeletal proteins (Dikow, Gossrau & Frank, 2006).

Green Synthetic Processes

Research has been conducted on using menadiol sodium diphosphate in green synthetic processes for drug preparation. This involves pegylation, a method used to enhance the water solubility of drugs, and is part of the concept of “green drugs.” Menadiol was prepared by an ultrasound-mediated reduction of menadione in one study, emphasizing the importance of environmentally friendly drug synthesis methods (Niemczyk & Van Arnum, 2008).

Liquid Chromatography-Tandem Mass Spectrometry

A novel method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of menadione in human plasma was developed, which includes the derivatization of menadiol sodium diphosphate. This method offers higher sensitivity and precision, important for clinical and pharmacological research (Liu, Wang & Ding, 2014).

Vitamin K Supplementation Research

Menadiol diphosphate has been studied in the context of vitamin K supplementation, particularly in kidney transplant recipients. However, one study found that vitamin K supplementation (menadiol diphosphate 5 mg thrice-weekly) did not affectaortic distensibility or coronary artery calcium score, suggesting that its impact on vascular health in this context may be limited (te Velde–Keyzer & de Borst, 2021).

Metabolism and Detoxification Research

Research has also focused on the metabolism of menadione, or vitamin K3, a closely related compound to menadiol. Menadione undergoes a two-electron reduction to menadiol, which is then glucuronidated and excreted. The study identified specific human UDP-glucuronosyltransferase isoforms that participate in the glucuronidation of menadiol, suggesting potential detoxification pathways for quinones (Nishiyama et al., 2008).

Enzymatic Studies

Menadiol sodium diphosphate has been used in studies investigating the activities of cytoplasmic dehydrogenating enzymes. Specifically, menadione sodium-bisulphite, a water-soluble form of menadione, was used as an intermediate hydrogen-carrier, demonstrating its utility in biochemical research (Chayen, Loveridge & Ubhi, 2004).

Clinical Efficacy Research

Menadiol sodium diphosphate was evaluated for its efficacy in correcting coagulopathies associated with cholestasis. The study compared oral menadiol with intravenous phytomenadione, finding that oral menadiol was equally effective, simplifying patient care in certain medical situations (Green, Cairns, Harvey & Pettit, 2000).

Safety And Hazards

While generally safe, it is essential to follow recommended dosages and monitor for hypersensitivity reactions .

properties

IUPAC Name

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O8P2.4Na.6H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;;;;;;;;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;;;;6*1H2/q;4*+1;;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWDGSYHBCMXSI-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Na4O14P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50217202
Record name Menadiol sodium diphosphate [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menadiol Sodium Diphosphate

CAS RN

6700-42-1
Record name Menadiol sodium diphosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006700421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Menadiol sodium diphosphate [USP]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50217202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MENADIOL SODIUM DIPHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OVL75B30W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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